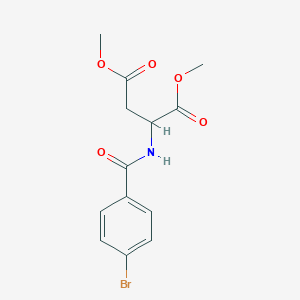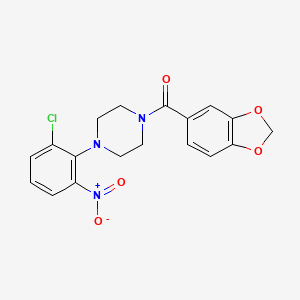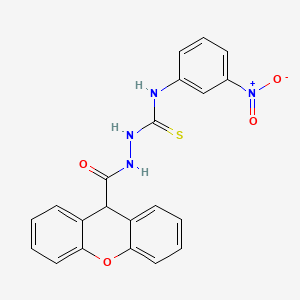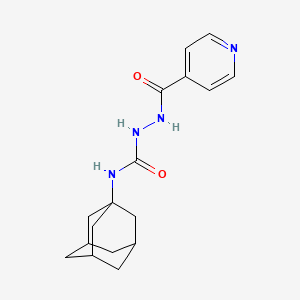![molecular formula C19H19N3O7S B4119961 N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4119961.png)
N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as MNPSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a prolyl oligopeptidase inhibitor that has been synthesized using different methods.
Mechanism of Action
N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide acts as a prolyl oligopeptidase inhibitor, which means it inhibits the activity of the enzyme prolyl oligopeptidase. This enzyme is involved in the degradation of neuropeptides, which play an important role in various physiological processes. By inhibiting the activity of this enzyme, this compound increases the levels of neuropeptides, which can have various effects depending on the specific neuropeptide involved.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of neuropeptides such as substance P and enkephalins, which are involved in pain perception and modulation. This compound has also been shown to increase the levels of neuropeptides such as VIP and PACAP, which are involved in various physiological processes such as vasodilation, immune modulation, and neuroprotection.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several advantages for lab experiments. It is a potent and selective prolyl oligopeptidase inhibitor, which means it can be used to study the role of this enzyme in various physiological processes. This compound is also stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, this compound has some solubility issues, which may require the use of solubilizing agents.
Future Directions
There are several future directions for the use of N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide in scientific research. One potential application is in the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its potential as a cancer therapeutic. Another potential application is in the treatment of viral infections. This compound has been shown to inhibit the replication of viruses such as HIV and HCV, and further studies are needed to determine its potential as an antiviral agent. In addition, this compound may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to increase the levels of neuropeptides involved in neuroprotection.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been extensively used in scientific research due to its potential applications in various fields. It has been reported to have anticancer, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the replication of viruses such as HIV and HCV. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-12-3-6-14(7-4-12)30(27,28)21-16(8-10-18(21)23)19(24)20-15-11-13(22(25)26)5-9-17(15)29-2/h3-7,9,11,16H,8,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTHEQNOUINCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4119886.png)

![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)


![methyl 5-[(diethylamino)carbonyl]-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4119913.png)
![methyl 2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4119918.png)
![N-ethyl-2-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4119925.png)

![2-[4-(3,4-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4119947.png)
![methyl 2-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4119954.png)

